N-(2-(Piperidin-1-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine
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Overview
Description
N-(2-(Piperidin-1-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The structure of this compound includes a quinoline core, a pyridine ring, and a piperidine moiety, which contribute to its unique chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Piperidin-1-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution reaction where the piperidine moiety is introduced. This can be achieved by reacting the quinoline-pyridine intermediate with a piperidine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinoline and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(Piperidin-1-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
- N-(2-(Morpholin-4-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine
- N-(2-(Piperazin-1-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine
- N-(2-(Pyrrolidin-1-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine
Comparison:
- N-(2-(Piperidin-1-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine is unique due to the presence of the piperidine moiety, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs.
- The morpholine and piperazine derivatives may exhibit different solubility and stability profiles.
- The pyrrolidine derivative may have different binding affinities and selectivity towards molecular targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C21H24N4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethyl)-2-pyridin-3-ylquinolin-4-amine |
InChI |
InChI=1S/C21H24N4/c1-4-12-25(13-5-1)14-11-23-21-15-20(17-7-6-10-22-16-17)24-19-9-3-2-8-18(19)21/h2-3,6-10,15-16H,1,4-5,11-14H2,(H,23,24) |
InChI Key |
VQUUIAWNCRRMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
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